5,5-Dimethyl-2-phenylmorpholine
Overview
Description
5,5-Dimethyl-2-phenylmorpholine is a compound with the molecular formula C12H17NO . It is a derivative of phenylmorpholine, a class of compounds known for their wide variety of pharmacological activity .
Molecular Structure Analysis
The molecular structure of 5,5-Dimethyl-2-phenylmorpholine consists of a six-membered ring containing two heteroatoms, Oxygen & Nitrogen . The IUPAC name for this compound is 5,5-dimethyl-2-phenylmorpholine .Physical And Chemical Properties Analysis
5,5-Dimethyl-2-phenylmorpholine has a molecular weight of 191.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 .Scientific Research Applications
Chemical Synthesis and Heterocyclic Scaffolds
5,5-Dimethyl-2-phenylmorpholine is a versatile chemical compound used in various chemical syntheses. It is particularly significant in creating heterocyclic scaffolds, which are crucial in pharmaceuticals and other chemical industries. For instance, it has been used in the synthesis of optically pure forms of dimethyl [(2R,3R,5S)‐5‐phenylmorpholine‐2,3‐diyl]diacetate. This compound has demonstrated its utility as a “chemical multitalent,” easily transforming into valuable heterocyclic building blocks like methyl [(2R,3S)-3-hydroxy-5-oxopyrrolidin-2-yl]acetate and methyl [(2R,3S)-3-amino-5-oxotetrahydrofuran-2-yl]acetate (Pandey, Gaikwad, & Gadre, 2012).
High-Pressure Reactions
In another study, the reaction of 2,2-dimetyloxirane with carbon disulfide under high pressure was accelerated to yield 5,5-dimethyl-1,3-oxathiolane-2-thione. This demonstrates the potential of 5,5-Dimethyl-2-phenylmorpholine in facilitating high-pressure chemical reactions, leading to the formation of complex organic compounds (Taguchi, Yanagiya, Shibuya, & Suhara, 1988).
Photochemistry Applications
The compound has also found applications in photochemistry. For example, research in the field of aryl azides at room temperature in fluid solutions identified the intermediacy of 5-(dimethylamido)-1,2-dehydroazepine, proving the versatility of derivatives of 5,5-Dimethyl-2-phenylmorpholine in photochemical reactions (Shields, Chrisope, Schuster, Dixon, Poliakoff, & Turner, 1987).
Catalysts in Organic Reactions
Moreover, derivatives of 5,5-Dimethyl-2-phenylmorpholine, such as benzyl 2-((dimethylamino)methyl)phenyl selenoxide, have been used as catalysts in the bromination of organic substrates, demonstrating the compound's utility in enhancing reaction efficiencies in organic chemistry (Goodman & Detty, 2004).
Fluorescent Molecular Probes
Thecompound has also been utilized in the development of fluorescent molecular probes. For example, 2,5-Diphenyloxazoles that include a dimethylamino group were synthesized as new fluorescent solvatochromic dyes. These molecules, related to the 5,5-Dimethyl-2-phenylmorpholine structure, show strong solvent-dependent fluorescence, useful for creating sensitive fluorescent molecular probes for biological studies (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Neuroprotective Antioxidants
In the realm of biomedical research, derivatives of 5,5-Dimethyl-2-phenylmorpholine have been evaluated for their antioxidant properties and potential neuroprotective effects. This includes studies on dimethyl sulfoxide, examining its ability to reduce lipid peroxidation and protein oxidation, highlighting the compound's relevance in neurological health research (Sanmartín-Suárez, Soto-Otero, Sánchez-Sellero, & Mendez-Alvarez, 2011).
Crystallography and Structural Studies
From a structural chemistry perspective, the X-ray crystal structure of 5,5-dimethyl-2-phenylimino-Δ3-1,3,4-thiadiazoline has been determined, providing insights into the molecular geometry and bonding characteristics of related compounds. This research is crucial for understanding the physical properties and reactivity of such molecules (Faggiani, Kamiński, Lock, & Warkentin, 1987).
Pharmaceutical Chemistry
The compound has also been leveraged in pharmaceutical chemistry. For instance, the enantiocontrolled construction of bicyclic proline derivatives was achieved through a one-pot generation and intramolecular trapping of chiral stabilized azomethine ylids, showing its utility in developing complex molecular structures for drug development (Harwood & Lilley, 1993).
properties
IUPAC Name |
5,5-dimethyl-2-phenylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-12(2)9-14-11(8-13-12)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUOROGOOZJYAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
36981-93-8 (hydrochloride) | |
Record name | 2-Phenyl-5,5-dimethyltetrahydro-1,4-oxazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042013489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID401032153 | |
Record name | 5,5-Dimethyl-2-phenylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-phenylmorpholine | |
CAS RN |
42013-48-9 | |
Record name | 5,5-Dimethyl-2-phenylmorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42013-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenyl-5,5-dimethyltetrahydro-1,4-oxazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042013489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 42013-48-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30362 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,5-Dimethyl-2-phenylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PHENYL-5,5-DIMETHYLMORPHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/785F2C727T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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